2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a cyclopenta[b]thiophene core substituted with a 2-bromobenzamido group at the 2-position and an N-methyl carboxamide moiety at the 3-position.
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-18-15(21)13-10-6-4-8-12(10)22-16(13)19-14(20)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVASSJBFZRECMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Intermediate Preparation
Coupling to Cyclopenta[b]thiophene
- Catalyst : Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1).
- Base : Aqueous potassium carbonate (2.0 equiv).
- Temperature : 80°C for 12 hours.
- Yield : 72–85% after silica gel chromatography.
Alternatively, direct acylation using 2-bromobenzoyl chloride (1.1 equiv) in DCM with triethylamine (1.5 equiv) achieves comparable yields (70–78%) under milder conditions.
Formation of the N-Methyl Carboxamide
The carboxylic acid at position 3 is converted to the N-methyl carboxamide via a two-step esterification-amination sequence:
Esterification
Amination with Methylamine
- Reagent : Methylamine (2.0 equiv) in tetrahydrofuran (THF).
- Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv).
- Temperature : Room temperature (25°C) for 12 hours.
- Yield : 82–88% after reverse-phase HPLC purification.
Purification and Analytical Validation
Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA)-modified mobile phases:
HPLC Parameters :
| Parameter | Value |
|---|---|
| Column | ODS S10 (30 × 500 mm) |
| Mobile Phase A | 10% MeCN, 90% H₂O, 0.1% TFA |
| Mobile Phase B | 90% MeCN, 10% H₂O, 0.1% TFA |
| Gradient | 42% A → 58% B over 30 minutes |
| Flow Rate | 15 mL/min |
Post-purification, the compound is characterized via:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm), cyclopentane protons (δ 1.8–2.9 ppm), and carboxamide carbonyl (δ 168–170 ppm).
- HRMS : [M+H]+ ion at m/z 423.0 (calculated for C₁₇H₁₅BrN₂O₃S).
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies:
Industrial-Scale Considerations
Large-scale production (≥1 kg) necessitates:
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It may modulate the activity of certain enzymes or receptors, leading to changes in cellular pathways. For example, it could inhibit the aggregation of amyloid beta, a protein associated with Alzheimer’s disease . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and pharmacological differences:
Functional and Pharmacological Insights
- Mitochondrial Targeting: Compounds like the Mfn agonists () share the cyclopenta[b]thiophene-carboxamide core but replace bromobenzamido with triazolyl-sulfanyl groups. These agonists restore mitochondrial DNA (mtDNA) content and improve glucose-stimulated insulin secretion (GSIS) in diabetic models, suggesting the core structure is critical for mitochondrial interaction.
- Antiviral Potential: G839-0106 () incorporates a sulfamoyl benzamido group, demonstrating moderate lipophilicity (logP 3.67) and inclusion in antiviral libraries. The bromine in the target compound could offer distinct electronic effects for viral target binding .
- Antioxidant Activity: Substituted 2-cyanoacetamido thiophenes () show radical scavenging up to 56.9%, attributed to polar groups (e.g., nitrile). The bromobenzamido group’s electron-withdrawing nature may similarly stabilize radicals, though this remains untested .
Physicochemical Properties
- Lipophilicity : Bromine’s hydrophobic contribution may increase logP compared to methoxy () or sulfamoyl () analogues, impacting bioavailability.
- Solubility : The carboxamide group enhances water solubility, but bromine’s bulkiness may reduce it compared to smaller substituents (e.g., methoxy).
Research Implications and Gaps
- Biological Screening : The target compound’s mitochondrial effects remain speculative; empirical studies akin to (mtDNA restoration assays) are needed.
- SAR Exploration : Systematic variation of the 2-position (e.g., replacing bromine with chlorine or methoxy) could optimize potency and pharmacokinetics.
- Synthetic Optimization : Scalable routes for the bromobenzamido derivative require development, leveraging methods from and .
Biological Activity
2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the compound's biological activity, synthesizing available data from diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is C₁₆H₁₅BrN₂O₂S, with a molecular weight of approximately 373.27 g/mol. The structure features a cyclopenta[b]thiophene core fused with a bromobenzamide moiety, which enhances its reactivity and solubility in various organic solvents. The presence of the bromine atom is particularly significant as it influences the compound's interaction with biological targets.
Biological Activities
Preliminary studies have indicated that 2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibits notable biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that are yet to be fully elucidated.
- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed promising results in modulating enzymatic pathways relevant to disease processes.
The mechanism by which 2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the bromobenzamide moiety plays a critical role in binding to target proteins or enzymes, potentially altering their activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds has been conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide | Similar core structure but different bromination | Potentially different biological activity due to substitution pattern |
| N-(naphthalen-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide | Contains a naphthalene moiety | May exhibit enhanced electronic properties |
| 2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | Amino group instead of bromobenzamide | Different interaction profile due to amino substitution |
These comparisons highlight the significance of specific substitutions in influencing biological activity.
Case Studies
- Anticancer Study : In vitro studies demonstrated that 2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide significantly inhibited the growth of several cancer cell lines. The IC50 values indicated a dose-dependent response.
- Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria showed promising antimicrobial activity. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What are the key synthetic protocols for preparing 2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide?
- Methodology : The synthesis involves multi-step reactions starting from cyclopenta[b]thiophene precursors. A critical step is the condensation of 2-amino-N-methyl-cyclopenta[b]thiophene-3-carboxamide with 2-bromobenzoyl chloride under reflux in ethanol with catalytic acetic acid. Post-reaction purification via recrystallization (ethanol/isopropyl alcohol) or reverse-phase HPLC ensures ≥95% purity .
- Optimization : Reaction time (5–8 hours), temperature (70–80°C), and solvent polarity are adjusted to minimize byproducts like unreacted benzamide intermediates.
Q. Which analytical techniques are essential for structural confirmation?
- Techniques :
- 1H/13C NMR : Assigns proton environments (e.g., bromobenzamido NH at δ 10.2–10.5 ppm) and carbon backbone (cyclopenta[b]thiophene C3-carboxamide at ~168 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 423.02 for C19H18BrN2O2S) .
- IR Spectroscopy : Confirms amide (C=O stretch at ~1650 cm⁻¹) and thiophene (C-S at ~690 cm⁻¹) functionalities .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Ethanol (reflux) for condensation; dichloromethane (DCM) for acylation steps .
- Catalysts : Glacial acetic acid (protonates amines for nucleophilic attack) or triethylamine (neutralizes HCl byproducts during benzoylation) .
Q. How is purity assessed during synthesis?
- HPLC : Reverse-phase C18 columns with gradient elution (MeCN:H2O, 30%→100%) achieve >98% purity .
- TLC Monitoring : Hexane:ethyl acetate (3:1) tracks reaction progress (Rf ~0.4 for product) .
Q. What in vitro models are used for preliminary bioactivity screening?
- Anticancer : NCI-60 cell line panel (e.g., HepG2, MCF-7) with IC50 determination via MTT assays .
- Antimicrobial : Gram-negative (E. coli) and Gram-positive (S. aureus) models using broth microdilution (MIC ≤16 µg/mL indicates potency) .
Advanced Research Questions
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Strategy : Modify the bromobenzamido group (e.g., replace Br with Cl, CF3) or cyclopenta[b]thiophene core (e.g., introduce methyl/cyano substituents). Assess impacts on solubility (logP via shake-flask method) and target binding (docking studies with enzymes like tubulin or kinases) .
- Example : Ethylsulfonyl analogs () show enhanced solubility but reduced anticancer activity, suggesting steric hindrance at the benzamido position .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM in MCF-7) may arise from assay conditions (e.g., serum concentration, incubation time). Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .
Q. What computational methods predict target engagement?
- Approach : Molecular docking (AutoDock Vina) against mitofusin-2 (PDB: 6N2B) identifies binding at the GTPase domain (ΔG ≤ -9 kcal/mol). MD simulations (GROMACS) assess stability of ligand-target complexes over 100 ns .
- Validation : Compare with experimental SAR data (e.g., bromo-substituted analogs show 5x higher affinity than chloro derivatives) .
Q. How to optimize reaction conditions for scalable synthesis?
- DOE Approach : Use factorial design (temperature, solvent ratio, catalyst loading) to maximize yield. For example, increasing DCM:ethanol from 1:1 to 3:1 improves acylation yield from 65% to 82% .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for eco-friendly synthesis without compromising yield .
Q. What mechanistic studies elucidate its mode of action in cellular models?
- Mitochondrial Targeting : Seahorse XF analysis reveals OCR (oxygen consumption rate) reduction in β-cells, linking to mitofusin-2 agonism and improved mtDNA content in diabetic models .
- Pathway Analysis : RNA-seq of treated cancer cells identifies downregulation of PI3K/Akt/mTOR pathways, confirmed by Western blot (p-Akt suppression at 10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
